molecular formula C12H14N2O3 B016654 4-(Quinoxalin-2-yl)butane-1,2,3-triol CAS No. 42015-38-3

4-(Quinoxalin-2-yl)butane-1,2,3-triol

Cat. No. B016654
CAS RN: 42015-38-3
M. Wt: 234.25 g/mol
InChI Key: KFKHJQAEESRVHL-UHFFFAOYSA-N
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Description

“4-(Quinoxalin-2-yl)butane-1,2,3-triol” is a quinoxaline derivative . It is also known as "2-(2,3,4-Trihydroxybutyl)quinoxaline" .


Synthesis Analysis

The synthesis of “4-(Quinoxalin-2-yl)butane-1,2,3-triol” involves complex chemical reactions . The compound has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol . The compound is characterized using NMR, HPLC, LC-MS, UPLC & more .


Molecular Structure Analysis

The molecular structure of “4-(Quinoxalin-2-yl)butane-1,2,3-triol” is complex. The quinoxaline portion of the molecule is almost planar with the substituent containing the dimethylamino and carboxyethyl groups rotated well out of its mean plane .


Physical And Chemical Properties Analysis

The compound “4-(Quinoxalin-2-yl)butane-1,2,3-triol” has a molecular weight of 234.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass of the compound is 234.10044231 g/mol . The topological polar surface area of the compound is 86.5 Ų .

Scientific Research Applications

Food Metabolite Analysis

“2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” is identified as a food metabolite . It can be formed from homoglucans and is used in the analysis of food products to understand the metabolic pathways involved in food digestion and nutrient absorption. This compound helps in tracing the transformation of substances within foodstuffs, providing insights into the nutritional value and potential health benefits or risks associated with certain foods.

Pharmaceutical Reference Standards

The compound serves as a reference standard in pharmaceutical research . Reference standards are crucial for ensuring the quality and consistency of pharmaceutical products. They are used to calibrate instruments, validate methods, and ensure the identity, purity, and potency of drug substances.

Biosynthetic Compound Research

As a biosynthetic compound, “2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” is used in the study of biosynthetic pathways . Researchers can explore how this compound is synthesized in nature, which can lead to the discovery of new drugs or the development of synthetic pathways for producing complex organic molecules.

Organic Synthesis Catalysis

This compound has applications as a catalyst in organic synthesis reactions . Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. By using this compound as a catalyst, chemists can develop more efficient and sustainable chemical processes.

Dye Industry

“2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” can also be used in the dye industry . Its molecular structure may interact with different substrates to produce a range of colors, which can be utilized in fabric dyeing, food coloring, and other applications where colorants are required.

Environmental Testing

In environmental science, this compound may be used as a reagent in testing and monitoring environmental samples . It can help in detecting the presence of certain pollutants or in studying the degradation of organic materials in various ecosystems.

Metabolite Research

It is used in metabolite research to understand the role of metabolites in various biological systems . Metabolites are the intermediates and products of metabolism, and studying them can provide insights into the metabolic processes that sustain life.

Endogenous Metabolite Study

Lastly, as an endogenous metabolite, “2-(2’,3’,4’-Trihydroxybutyl)quinoxaline” is significant in medical research for understanding diseases and developing treatments . Endogenous metabolites are produced within organisms, and their study can lead to breakthroughs in diagnosing and treating various health conditions.

Safety And Hazards

The safety and hazards of “4-(Quinoxalin-2-yl)butane-1,2,3-triol” are not explicitly mentioned in the available resources .

properties

IUPAC Name

4-quinoxalin-2-ylbutane-1,2,3-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKHJQAEESRVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50558662
Record name 4-(Quinoxalin-2-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Quinoxalin-2-yl)butane-1,2,3-triol

CAS RN

42015-38-3
Record name 4-(Quinoxalin-2-yl)butane-1,2,3-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50558662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-(quinoxalin-2-yl)butane-1,2,3-triol in glucan analysis?

A1: 4-(Quinoxalin-2-yl)butane-1,2,3-triol, also known as 2-(2′,3′,4′-trihydroxybutyl)quinoxaline (G-1), is a key derivative formed when β-1,3-linked glucans like curdlan and scleroglucan react with o-phenylenediamine (OPD) under alkaline conditions with heating [, ]. This reaction, known as the alkaline OPD method, is employed to analyze the structure and linkage patterns of complex carbohydrates.

Q2: How does the formation of 4-(quinoxalin-2-yl)butane-1,2,3-triol aid in understanding glucan structure?

A2: The presence of 4-(quinoxalin-2-yl)butane-1,2,3-triol (G-1) specifically indicates the existence of β-1,3 linkages within the glucan structure [, ]. By analyzing the types and quantities of quinoxaline derivatives produced, researchers can determine the ratio of different linkages (like β-1,3, β-1,4, and β-1,6) within a glucan sample. This information is crucial for understanding the physical properties, biological activity, and potential applications of these polysaccharides. For instance, in the study by Kato et al., the formation of G-1 and another quinoxaline derivative from scleroglucan allowed researchers to confirm the presence of both β-1,3 and branched β-1,6 linkages in the glucan [].

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